molecular formula C9H7ClF3NO2 B159365 Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate CAS No. 128073-16-5

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B159365
CAS No.: 128073-16-5
M. Wt: 253.6 g/mol
InChI Key: COMQYNZHBCNPNW-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H7ClF3NO2 and its molecular weight is 253.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMQYNZHBCNPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621493
Record name Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128073-16-5
Record name Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLATE
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Biological Activity

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a compound that has garnered attention in both pharmaceutical and agrochemical research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClF3NO2C_9H_7ClF_3NO_2 with a molecular weight of approximately 253.61 g/mol. The presence of the trifluoromethyl group (CF3-CF_3) is significant as it enhances the lipophilicity and biological activity of the compound, while the chlorine atom may influence its reactivity and interaction with biological targets .

Target of Action

This compound functions primarily as a derivative of trifluoromethylpyridine (TFMP), which is known for its role in various agrochemical and pharmaceutical applications. The unique physicochemical properties conferred by the fluorine atoms contribute to its biological activities .

Mode of Action

The biological effects are attributed to the combination of the fluorinated moiety and the pyridine ring, which can interact with various biological targets, including enzymes and receptors. For example, TFMP derivatives have been shown to disrupt normal physiological functions in pests, thereby enhancing crop protection .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, related derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .

Enzyme Inhibition

Structural modifications in similar compounds have been linked to their ability to inhibit specific enzymes. For instance, certain TFMP derivatives have been identified as inhibitors of Sfp-PPTase, an enzyme crucial in bacterial virulence. The structure-activity relationship (SAR) studies reveal that modifications in the pyridine ring can significantly alter inhibitory potency .

Case Study: Antihypertensive Activity

This compound has been explored for its potential antihypertensive effects. In vitro assays demonstrated that compounds derived from this structure could lower blood pressure through vasodilation mechanisms, although further clinical studies are needed to confirm these findings.

Comparative Analysis of Biological Activity

A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural differences:

Compound NameMolecular FormulaUnique Features
This compoundC9H7ClF3NO2Contains chlorine; potential for enzyme inhibition
Ethyl 5-(trifluoromethyl)pyridine-2-carboxylateC9H8F3N O2Lacks chlorine; different pharmacokinetics
Ethyl 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylateC9H8F4N O2Fluorine at position six; altered biological properties

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilicity. However, safety data indicate potential irritative effects on the respiratory system and skin, necessitating careful handling in laboratory settings .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is investigated for its potential as a bioactive agent. Studies have shown that compounds with similar structures exhibit antimicrobial and antifungal properties, making them candidates for developing new pharmaceuticals.

Case Study: Antimicrobial Activity

A study published in Spectrochimica Acta examined the structural and spectroscopic properties of pyridine derivatives, including this compound, highlighting their potential as antimicrobial agents against various pathogens .

Agrochemical Applications

The compound is also explored in the field of agrochemicals, particularly as a pesticide or herbicide. Its trifluoromethyl group contributes to its effectiveness in targeting specific pests while minimizing harm to non-target organisms.

Case Study: Pesticidal Properties

Research indicates that derivatives of chlorinated pyridines exhibit significant herbicidal activity. This compound has been evaluated for its efficacy against common agricultural weeds, demonstrating promising results in preliminary trials .

Synthesis and Industrial Applications

The synthesis of this compound is of interest due to its potential applications in creating other chemical compounds. The ability to modify the pyridine ring allows for the development of a variety of derivatives with tailored properties.

Synthesis Process

A notable method for synthesizing this compound involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethyl chloroformate, yielding this compound efficiently .

Safety and Environmental Considerations

While exploring the applications of this compound, it is essential to consider safety data and environmental impact. This compound is classified as a skin irritant and may cause respiratory issues upon exposure . Proper handling and disposal methods are crucial to mitigate risks associated with its use.

Preparation Methods

Reaction Mechanism

The process begins with 2,3-dichloro-5-trifluoromethylpyridine, where the 2-chloro substituent undergoes carbonylation in the presence of carbon monoxide (CO) and ethanol. A palladium catalyst—typically Pd(OAc)₂ with a bisphosphine ligand like Xantphos—facilitates oxidative addition of the aryl chloride, followed by CO insertion and nucleophilic trapping by ethanol.

Procedure

  • Reaction Setup : Combine 2,3-dichloro-5-trifluoromethylpyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and ethanol (5.0 equiv) in dimethylacetamide (DMA).

  • Carbonylation : Pressurize the system with CO (10 bar) and heat to 100°C for 12 hours.

  • Workup : Filter the catalyst, concentrate under reduced pressure, and purify via column chromatography (hexane/ethyl acetate).

Yield and Optimization

  • Optimal conditions yield 70–75% of the target ester.

  • Excess CO pressure (>15 bar) or prolonged reaction times (>15 hours) lead to over-carbonylation byproducts.

Hydrolysis and Esterification of 3-Chloro-2-Cyano-5-Trifluoromethylpyridine

This two-step approach converts a nitrile intermediate into the target ester, leveraging established functional group interconversions.

Step 1: Synthesis of 3-Chloro-2-Cyano-5-Trifluoromethylpyridine

As detailed in patent CN106349159A, the cyano group is introduced via nucleophilic substitution:

  • Substrate : 2,3-dichloro-5-trifluoromethylpyridine reacts with cyanide sources (e.g., KCN) in dichloromethane/water.

  • Conditions : 0–80°C, 2–3 hours, yielding 85–89% of the nitrile intermediate.

Step 2: Hydrolysis to Carboxylic Acid

  • Acidic Hydrolysis : Reflux the nitrile with concentrated HCl (12 M) at 120°C for 6 hours.

  • Neutralization : Quench with NaOH to pH 7, extract with dichloromethane, and dry over MgSO₄.

Step 3: Esterification with Ethanol

  • Reaction : Combine the carboxylic acid with ethanol (5.0 equiv) and H₂SO₄ (catalytic) at reflux for 8 hours.

  • Purification : Distill under reduced pressure to isolate the ester (yield: 80–85%).

Overall Yield

  • Combined yield for hydrolysis and esterification: 68–72%.

Nucleophilic Aromatic Substitution with Ethoxide

Direct displacement of the 2-chloro group in 2,3-dichloro-5-trifluoromethylpyridine by ethoxide is theoretically feasible but practically challenging due to the pyridine ring’s electron deficiency.

Reaction Design

  • Substrate : 2,3-dichloro-5-trifluoromethylpyridine.

  • Nucleophile : Sodium ethoxide (NaOEt, 3.0 equiv) in dimethyl sulfoxide (DMSO) at 150°C for 24 hours.

Challenges

  • Low Reactivity : The trifluoromethyl and chloro groups provide insufficient activation for SNAr at position 2.

  • Byproducts : Competing dehydrohalogenation or ring degradation occurs above 160°C.

Yield

  • <10% under optimized conditions, rendering this method non-viable for large-scale synthesis.

Comparative Analysis of Methods

Parameter Carbonylation Hydrolysis/Esterification Nucleophilic Substitution
Starting Material 2,3-Dichloro-5-TFMP2,3-Dichloro-5-TFMP2,3-Dichloro-5-TFMP
Reaction Steps 131
Overall Yield 70–75%68–72%<10%
Catalyst/Cost Pd-based ($$$)Cyanide reagents ($$)Low ($)
Scalability ModerateHighLow

TFMP = Trifluoromethylpyridine

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via substitution reactions starting from precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine. For example, a palladium-catalyzed ethoxycarbonylation reaction using Pd(OAc)₂ and dppf ligand under CO pressure (15 bar) at 80°C achieves a 94% yield on a 0.5 mol scale . Alternatively, nucleophilic substitution with ethyl bromopyruvate (94.06% yield) and subsequent cyclization yields related intermediates, validated by ¹H NMR .
  • Key Variables : Catalyst loading (0.5 mol% Pd), temperature (80–150°C), and solvent systems (e.g., ethanol/water mixtures) critically impact selectivity between mono- and diesters .

Q. How can structural confirmation of this compound and its intermediates be achieved using spectroscopic techniques?

  • Methodology : ¹H NMR is standard for verifying substitution patterns and intermediate purity. For example, the absence of NH₂ peaks in 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2) confirms successful substitution . LCMS (e.g., m/z 338 [M+H]⁺ in related esters) and HRMS provide molecular weight validation, while IR spectroscopy identifies carbonyl (C=O) and trifluoromethyl (CF₃) groups .

Q. What are the common impurities or byproducts observed during synthesis, and how are they mitigated?

  • Methodology : Byproducts like diesters or unreacted halides may form if CO pressure or temperature exceeds optimal ranges. For instance, increasing temperature to 150°C shifts selectivity toward diesters . Chromatography (e.g., silica gel) or recrystallization in ethyl acetate/hexane mixtures isolates the target compound .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in substitutions involving this compound?

  • Methodology : Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the C-2 position in pyridine derivatives is often more reactive due to electron-withdrawing effects from Cl and CF₃ groups, guiding functionalization strategies . Software like Gaussian or ORCA paired with crystallographic data (e.g., SHELXL-refined structures) validates predictions .

Q. What metabolic or degradation pathways are observed for derivatives of this compound in biological/environmental systems?

  • Methodology : In soil/plant systems, trifluoromethyl pyridine derivatives undergo hydroxylation or hydrolysis. For example, 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and pyridine-2-acetic acid (TPAA) are detected as degradation products via LC-HRMS, with pathways inferred from absent intermediates like TPE . Stability studies (pH, temperature) using HPLC quantify degradation kinetics .

Q. How do steric and electronic effects of the trifluoromethyl group influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The CF₃ group’s strong electron-withdrawing nature deactivates the pyridine ring, requiring optimized catalysts (e.g., PdCl₂(dppf)) and bases (Cs₂CO₃). Steric hindrance at C-5 may reduce coupling efficiency, necessitating bulky ligands (e.g., XPhos) for Buchwald-Hartwig aminations . Kinetic studies under inert atmospheres (N₂/Ar) minimize side reactions .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Methodology : The compound’s low symmetry and heavy atoms (Cl, F) complicate X-ray diffraction. SHELXL refinement with TWINABS corrects for twinning or disorder . High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements enhance accuracy, while Hirshfeld surface analysis maps intermolecular interactions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine under basic conditions?

  • Analysis : Discrepancies arise from solvent choice (e.g., aqueous vs. anhydrous) and base strength. In ethanol/water systems, NaOH may hydrolyze esters prematurely, whereas non-polar solvents (toluene) stabilize amines . Contradictory LCMS results (e.g., missing TPE in degradation studies ) suggest pH-dependent reaction pathways requiring controlled validation.

Tables for Key Data

Synthetic Route Catalyst/ReagentYieldByproductsReference
Pd-catalyzed carbonylationPd(OAc)₂, dppf, CO94%Diesters (150°C)
Nucleophilic substitutionEthyl bromopyruvate94.06%Unreacted F1/F2
Degradation Product Detection MethodSource
TPA (picolinic acid)LC-HRMS (m/z 338 [M+H]⁺)Soil/plant
TPAA (pyridine-2-acetic acid)HPLC/UV (254 nm)Environmental

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
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